Methyl (1S,2S)-2-(Boc-amino)cyclopentanecarboxylate
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Overview
Description
Methyl 2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate is an organic compound with the molecular formula C14H23NO6. It is commonly used in organic synthesis, particularly in the preparation of various intermediates for pharmaceuticals and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with tert-butyl carbamate in the presence of a base, followed by esterification with methanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems, which enhance the efficiency and scalability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as hydrochloric acid (HCl) and sodium hydroxide (NaOH) are used for deprotection and substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclopentane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Methyl 2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds for drug discovery.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects amine functionalities during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-tert-butoxycarbonylaminoacrylate: Similar in structure but contains an acrylate group instead of a cyclopentane ring.
Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]acetate: Contains a methyl group attached to the nitrogen atom.
Uniqueness
Methyl 2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of cyclic compounds and intermediates for pharmaceuticals .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSNFSRSQZFNPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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